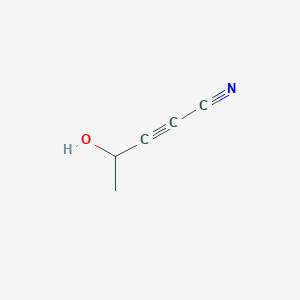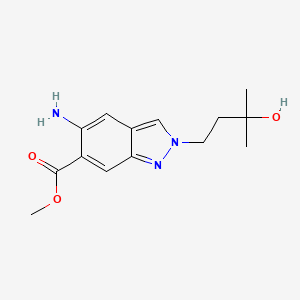
3-(6-Amino-3-methylpyridin-2-YL)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Amino-3-methylpyridin-2-YL)benzonitrile is an organic compound with the molecular formula C₁₃H₁₁N₃ It is a derivative of benzonitrile, featuring an amino group and a methyl group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-3-methylpyridin-2-YL)benzonitrile typically involves the reaction of 3-methyl-2-pyridinecarboxylic acid with appropriate reagents to introduce the amino and nitrile groups. One common method involves the use of hydroxylamine hydrochloride and benzaldehyde to form the benzonitrile moiety . The reaction conditions often include the use of solvents such as paraxylene and catalysts like ionic liquids to promote the reaction and improve yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as the use of recyclable ionic liquids, can be employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Amino-3-methylpyridin-2-YL)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(6-Amino-3-methylpyridin-2-YL)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Wirkmechanismus
The mechanism of action of 3-(6-Amino-3-methylpyridin-2-YL)benzonitrile involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the nitrile group can participate in coordination with metal ions. These interactions can influence various biochemical pathways and molecular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(6-Pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile: A compound with similar structural features but different functional groups, used as an inhibitor in cancer treatment.
tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate: A related compound with a tert-butyl ester group, used in various chemical syntheses.
Uniqueness
3-(6-Amino-3-methylpyridin-2-YL)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in multiple research fields highlight its versatility and importance in scientific research.
Eigenschaften
Molekularformel |
C13H11N3 |
|---|---|
Molekulargewicht |
209.25 g/mol |
IUPAC-Name |
3-(6-amino-3-methylpyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C13H11N3/c1-9-5-6-12(15)16-13(9)11-4-2-3-10(7-11)8-14/h2-7H,1H3,(H2,15,16) |
InChI-Schlüssel |
UPZBUMQCVJLHAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C=C1)N)C2=CC=CC(=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1R,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13038841.png)





![5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13038868.png)
![Tert-butyl (2-amino-5,6-dihydro-4H-cyclopenta[D]thiazol-5-YL)carbamate](/img/structure/B13038875.png)
![1,6-Dimethyl-3-(4-((1-methyl-1H-imidazol-5-yl)methoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13038879.png)


